molecular formula C12H15N3O3S B2596431 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxyacetamide CAS No. 946250-65-3

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxyacetamide

Cat. No. B2596431
CAS RN: 946250-65-3
M. Wt: 281.33
InChI Key: CDTXMPWYUFOKFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a multi-step process that includes thionation, heterocyclization, and amidation reactions. The final product can be purified using column chromatography.


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazolo[3,2-a]pyrimidine core, which is a bicyclic heterocycle containing nitrogen and sulfur atoms. The InChI key for this compound is LEYUMBWRDNAODH-UHFFFAOYSA-N.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reaction of pyrimidine-2-thiones with chloroacetate forms 5H-thiazolo[3,2-a]pyrimidines .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis of Novel Heterocyclic Compounds : Research has led to the synthesis of various heterocyclic compounds derived from related structures, showcasing their potential as anti-inflammatory and analgesic agents. These compounds have been evaluated for their cyclooxygenase inhibition and displayed promising analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

  • Antifungal Effects : Derivatives of pyrimidin-containing heterocyclic compounds have shown significant antifungal effects against various fungi types, indicating their potential development into useful antifungal agents (Jafar et al., 2017).

  • Radioligand Imaging with PET : Certain pyrazolo[1,5-a]pyrimidineacetamides, which share structural similarities, have been developed as selective ligands for imaging the translocator protein with positron emission tomography (PET), highlighting their application in medical imaging (Dollé et al., 2008).

  • Antimicrobial Activity : Studies have synthesized new heterocyclic compounds incorporating related structures and evaluated their antimicrobial activity. These compounds exhibited high activities, demonstrating their potential as antimicrobial agents (Azab et al., 2013).

  • Antitumor and Antioxidant Agents : Thieno[2,3‐d]pyrimidines, related in structure, have been used in the synthesis of compounds with promising specific antitumor agents against certain cancer cell lines, showcasing their potential in cancer research (Aly et al., 2010).

properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c1-4-18-5-9(16)14-10-8(3)13-12-15(11(10)17)7(2)6-19-12/h6H,4-5H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTXMPWYUFOKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C(N=C2N(C1=O)C(=CS2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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